N-Hydroxy-N-(2-methylphenyl)-3-phenylprop-2-enamide
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Overview
Description
N-Hydroxy-N-(2-methylphenyl)-3-phenylprop-2-enamide is a chemical compound with a unique structure that includes both hydroxy and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(2-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of N-hydroxy-N-(2-methylphenyl)acetamide with appropriate reagents under controlled conditions. One common method involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . The reaction conditions often include the use of catalysts such as triethylamine and phase transfer catalysts like tetrabutylammonium bromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(2-methylphenyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amide group may produce amines.
Scientific Research Applications
N-Hydroxy-N-(2-methylphenyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(2-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-(2-methylphenyl)acetamide
- N-Hydroxy-N-(4-butyl-2-methylphenyl)formamidine
Uniqueness
N-Hydroxy-N-(2-methylphenyl)-3-phenylprop-2-enamide is unique due to its specific structure, which includes both hydroxy and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
91528-44-8 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-hydroxy-N-(2-methylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO2/c1-13-7-5-6-10-15(13)17(19)16(18)12-11-14-8-3-2-4-9-14/h2-12,19H,1H3 |
InChI Key |
OZZXLBSDEPBRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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